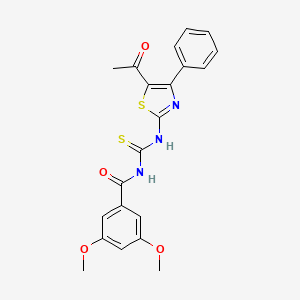
3-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(3,5-dimethoxybenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(3,5-dimethoxybenzoyl)thiourea is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(3,5-dimethoxybenzoyl)thiourea is a thiourea derivative known for its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring is formed through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under acidic conditions. The resultant thiazole intermediate is then acetylated to yield the final product. The following table summarizes the synthetic route:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Hantzsch synthesis of thiazole | Acidic medium |
| 2 | Acetylation of thiazole | Acetic anhydride, catalyst (e.g., pyridine) |
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound demonstrate potent activity against various bacterial strains. For instance:
- Case Study : A derivative with a similar structure exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus .
- Mechanism : The thiourea moiety is believed to disrupt microbial cell wall synthesis through its interaction with essential enzymes.
Anticancer Properties
Thiourea derivatives have garnered attention for their anticancer potential. Several studies have reported that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
- Case Study : A related thiourea compound showed promising results in inhibiting breast cancer cell lines with an IC50 value of 8 µM .
- Mechanism : The compound likely induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and growth.
Antioxidant Activity
The antioxidant properties of thiourea derivatives are also noteworthy. They can scavenge free radicals and reduce oxidative stress in biological systems.
- Case Study : A synthesized thiourea derivative demonstrated strong antioxidant activity with an IC50 of 45 µg/mL in DPPH assays .
- Mechanism : This activity is attributed to the presence of electron-donating groups that stabilize free radicals.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be understood through its structure:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole ring | Antimicrobial, anticancer |
| Acetyl group | Enhances binding affinity |
| Dimethoxybenzoyl group | Increases lipophilicity and cellular uptake |
Eigenschaften
IUPAC Name |
N-[(5-acetyl-4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-12(25)18-17(13-7-5-4-6-8-13)22-21(30-18)24-20(29)23-19(26)14-9-15(27-2)11-16(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSQLGVHJFITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














